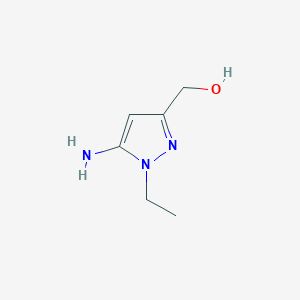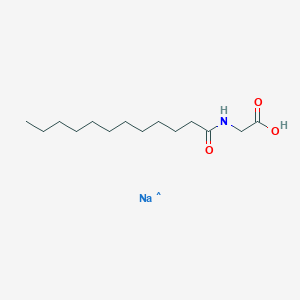
Sodium-N-Dodecanoylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium-N-Dodecanoylglycine, also known as N-Dodecanoylglycine, is an organic compound with the chemical formula C14H27NO3. It is a white solid that is soluble in ketone and ether solvents but almost insoluble in water. This compound is known for its good chemical and thermal stability . It is widely used in cosmetics, personal care products, and detergents due to its surfactant and emulsifying properties .
Méthodes De Préparation
Sodium-N-Dodecanoylglycine can be synthesized through the reaction of lauroyl chloride with glycine. In this reaction, glycine reacts with lauroyl chloride to form this compound and hydrogen chloride as a by-product . The reaction conditions typically involve the use of an organic solvent and a base to neutralize the hydrogen chloride produced.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Sodium-N-Dodecanoylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the glycine moiety can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium-N-Dodecanoylglycine has a wide range of applications in scientific research:
Biology: In biological research, it is used to study cell membrane interactions and as a component in cell culture media.
Mécanisme D'action
The mechanism of action of Sodium-N-Dodecanoylglycine involves its interaction with cell membranes and proteins. It acts as a surfactant, reducing the surface tension between different phases, which enhances the solubility and dispersion of compounds. Its molecular targets include lipid bilayers and membrane proteins, where it can alter membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Sodium-N-Dodecanoylglycine is similar to other N-acylglycines, such as N-Lauroylglycine and N-Myristoylglycine. These compounds share similar surfactant properties but differ in their acyl chain lengths, which can affect their solubility and emulsifying capabilities . This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in certain applications .
Similar Compounds
- N-Lauroylglycine
- N-Myristoylglycine
- N-Palmitoylglycine
Propriétés
Formule moléculaire |
C14H27NNaO3 |
|---|---|
Poids moléculaire |
280.36 g/mol |
InChI |
InChI=1S/C14H27NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;/h2-12H2,1H3,(H,15,16)(H,17,18); |
Clé InChI |
IPGHZTWGEWUWTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCC(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B13863331.png)
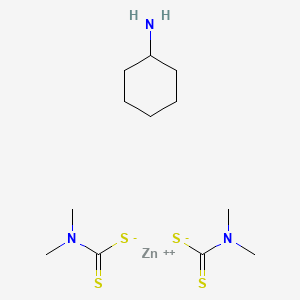
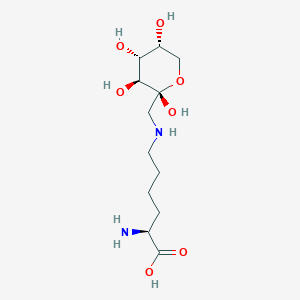
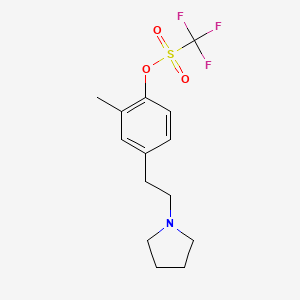
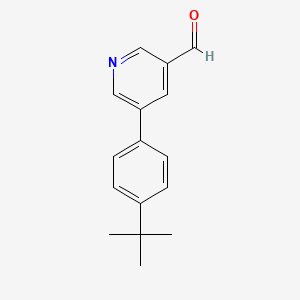
![Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13863359.png)
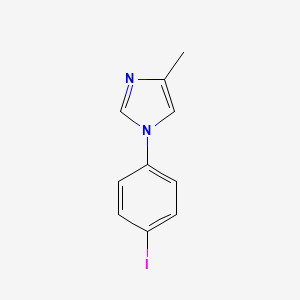
![2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid](/img/structure/B13863371.png)
![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)
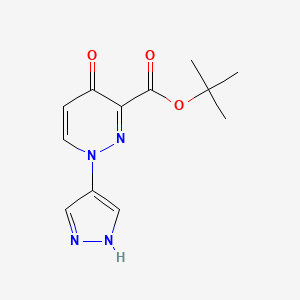
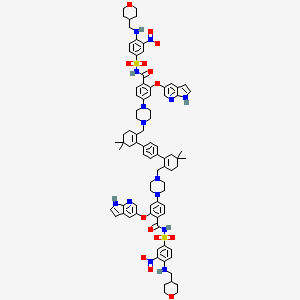
![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)

